Cas no 808-57-1 (2,3,6,7,10,11-Hexamethoxytriphenylene)
2,3,6,7,10,11-Hexamethoxytriphenylene Chemical and Physical Properties
Names and Identifiers
-
- 2,3,6,7,10,11-Hexamethoxytriphenylene
- Triphenylene,2,3,6,7,10,11-hexamethoxy-
- TXROZCSFVVIBFI-UHFFFAOYSA-N
- LS40829
- 2,3,6,7,10.11-Hexamethoxytriphenylene
- AX8227281
- 2,3,6,7,10,11-hexamethoxy triphenylene
- ST24021456
- 2,3,6,7,10,11-Hexamethoxytriphenylene (ACI)
- 2,3,6,7,10,11-Hexakis(methoxy)triphenylene
- 2,3,6,7,10,11-Hexamethoxytribenzobenzene
- 808-57-1
- CS-W009387
- SCHEMBL1711296
- YSSJ00704
- DTXSID70404819
- C76589
- SB67046
- DB-000808
- H0898
- AKOS015901614
- MFCD00075571
- DS-18496
- C24H24O6
-
- MDL: MFCD00075571
- Inchi: 1S/C24H24O6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3
- InChI Key: TXROZCSFVVIBFI-UHFFFAOYSA-N
- SMILES: O(C)C1C(OC)=CC2C3C(C4C(C=2C=1)=CC(OC)=C(OC)C=4)=CC(OC)=C(OC)C=3
Computed Properties
- Exact Mass: 408.15700
- Monoisotopic Mass: 408.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.7
Experimental Properties
- Color/Form: Not determined
- Density: 1.216
- Melting Point: 310-317 ºC
- Boiling Point: 578.6±45.0°C at 760 mmHg
- Flash Point: 235.8°C
- Refractive Index: 1.632
- PSA: 55.38000
- LogP: 5.19780
- Solubility: Not determined
2,3,6,7,10,11-Hexamethoxytriphenylene Security Information
- Hazard Statement: H302-H315-H319-H335
- Safety Instruction: 24/25
2,3,6,7,10,11-Hexamethoxytriphenylene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,3,6,7,10,11-Hexamethoxytriphenylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H130000-10g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | >95.0%(GC) | 10g |
¥1203.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H130000-1g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | >95.0%(GC) | 1g |
¥180.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H130000-5g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | >95.0%(GC) | 5g |
¥654.90 | 2023-09-02 | |
| Chemenu | CM255120-5g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | 97% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM255120-10g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | 97% | 10g |
$*** | 2023-05-29 | |
| Chemenu | CM255120-5g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | 97% | 5g |
$153 | 2021-08-04 | |
| Chemenu | CM255120-10g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | 97% | 10g |
$238 | 2021-08-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026217-1g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | 95% | 1g |
¥374 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026217-5g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | 95% | 5g |
¥1310 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H81570-5g |
2,3,6,7,10,11-Hexamethoxytriphenylene |
808-57-1 | 97% | 5g |
¥332.0 | 2023-09-07 |
2,3,6,7,10,11-Hexamethoxytriphenylene Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Alumina
Production Method 6
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 min, rt
1.3 rt; overnight, rt
Production Method 7
1.2 Reagents: Potassium tert-butoxide ; 16 h, 100 °C
Production Method 8
Production Method 9
2,3,6,7,10,11-Hexamethoxytriphenylene Raw materials
- 4,5-Dibromoveratrole
- Veratrole
- 1,2-Diiodo-4,5-dimethoxybenzene
- 1,1'-Biphenyl, 3,3',4,4'-tetramethoxy-, radical ion(1+)
2,3,6,7,10,11-Hexamethoxytriphenylene Preparation Products
2,3,6,7,10,11-Hexamethoxytriphenylene Suppliers
2,3,6,7,10,11-Hexamethoxytriphenylene Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2,3,6,7,10,11-Hexamethoxytriphenylene
2,3,6,7,10,11-Hexamethoxytriphenylene: A Comprehensive Overview
The compound with CAS No 808-57-1, commonly referred to as 2,3,6,7,10,11-Hexamethoxytriphenylene, is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and pharmacology. This compound is characterized by its unique triphenylene core structure, which is extensively substituted with methoxy groups at specific positions. The methoxy groups play a crucial role in modulating the electronic properties of the molecule, making it a promising candidate for various applications.
Recent studies have highlighted the potential of 2,3,6,7,10,11-Hexamethoxytriphenylene in the development of advanced materials. Researchers have explored its use in creating high-performance organic semiconductors due to its excellent charge transport properties. The molecule's ability to form ordered crystalline structures has been found to significantly enhance the efficiency of organic electronics devices such as field-effect transistors (FETs) and light-emitting diodes (LEDs). These findings underscore the importance of triphenylene derivatives in modern material science.
In addition to its electronic applications, 2,3,6,7,10,11-Hexamethoxytriphenylene has shown potential in the pharmaceutical industry. Preclinical studies have demonstrated that this compound exhibits significant antioxidant and anti-inflammatory properties. The methoxy substitution pattern contributes to its bioavailability and stability within biological systems. These attributes make it a strong candidate for drug development targeting chronic inflammatory diseases and oxidative stress-related conditions.
The synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene involves a multi-step process that requires precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels. These improvements are critical for scaling up production to meet the growing demand for this compound in both academic and industrial settings.
Moreover, the optical properties of 2,3,6,7,10,11-Hexamethoxytriphenylene have been extensively studied. Its ability to absorb and emit light across a wide spectral range makes it an attractive option for applications in optoelectronics and sensing technologies. Researchers have reported that incorporating this compound into photonic devices can significantly enhance their sensitivity and response times.
Looking ahead, the continued exploration of 2,3
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